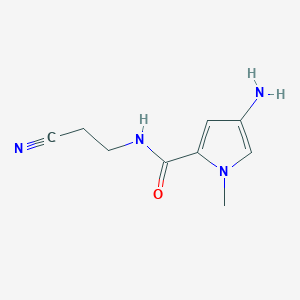
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C9H12N4O This compound is characterized by the presence of a pyrrole ring substituted with an amino group, a cyanoethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 2-cyanoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-cyanoethyl)-N-methylbenzamide: Similar in structure but with a benzamide group instead of a pyrrole ring.
4-Amino-N-(2-cyanoethyl)-N-(2-methoxyethyl)pentanamide: Contains additional methoxyethyl and pentanamide groups.
Uniqueness
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
97950-77-1 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-amino-N-(2-cyanoethyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C9H12N4O/c1-13-6-7(11)5-8(13)9(14)12-4-2-3-10/h5-6H,2,4,11H2,1H3,(H,12,14) |
InChI Key |
IYEVFPGJVJXRJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















